Levomefolic acid-13C,d3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

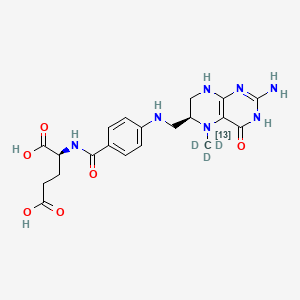

C20H25N7O6 |

|---|---|

Peso molecular |

463.5 g/mol |

Nombre IUPAC |

(2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(113C)methyl)-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31)/t12-,13-/m0/s1/i1+1D3 |

Clave InChI |

ZNOVTXRBGFNYRX-OWXPWHJLSA-N |

SMILES isomérico |

[2H][13C]([2H])([2H])N1[C@H](CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES canónico |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Physicochemical Properties of Levomefolic Acid-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Levomefolic acid-13C,d3, an isotopically labeled form of the active folate metabolite. This document is intended to serve as a valuable resource for researchers and scientists utilizing this compound in their studies.

Core Physicochemical Data

This compound is a stable isotope-labeled version of L-5-methyltetrahydrofolate (L-5-MTHF), the primary biologically active form of folate. The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][2]

Table 1: General Properties of this compound

| Property | Value | Citations |

| Chemical Name | (2S)-2-[[4-[[(6S)-2-amino-4-oxo-5-(trideuterio(13C)methyl)-1,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid | [3] |

| Synonyms | N-[4-[[[(6S)-2-Amino-3,4,5,6,7,8-hexahydro-5-(methyl-13C,d3)-4-oxo-6-pteridinyl]methyl]amino]benzoyl]-L-glutamic Acid; (6S)-5-(Methyl-13C,d3)tetrahydrofolic Acid; 5-Methyl-(6S)-tetrahydrofolic Acid-13C,d3; L-Methyl Folate-13C-d3; [6S]-5-MTHF-13C-d3 | [4][5] |

| CAS Number | 1356019-94-7 | [1][2][3][5][6][7] |

| Unlabeled CAS Number | 31690-09-2 | [3][4] |

| Molecular Formula | C₁₉¹³CH₂₂D₃N₇O₆ | [2][4][6][7] |

| Molecular Weight | 463.47 g/mol | [3][4][6] |

| Accurate Mass | 463.2088 | [3] |

| Appearance | Solid | [2][5] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Citations |

| Purity (HPLC) | >95% | [3] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | [2][5] |

Table 3: Solubility and Storage

| Parameter | Details | Citations |

| Solubility | Slightly soluble in aqueous base (heated) and DMSO. Insoluble in DMSO (at room temperature). Soluble in H₂O at 10 mM (sonication recommended). | [5][8] |

| Storage Temperature | -20°C | [3][5] |

| Stability | ≥ 4 years at -20°C | [5] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month (protect from light). | [1] |

Role in Biological Pathways

Levomefolic acid is a crucial component of one-carbon metabolism, a network of interconnected biochemical pathways essential for DNA synthesis, methylation, and cellular repair.[9][10] Its primary role is to donate a methyl group to homocysteine, a reaction that regenerates methionine.[5][10] This process is vital for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions.

Caption: Role of Levomefolic Acid in the One-Carbon Metabolism Pathway.

Experimental Protocols and Applications

This compound is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart in biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][5]

General Experimental Workflow for LC-MS Quantification

The following diagram illustrates a typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.

Caption: Experimental Workflow for LC-MS Quantification using an Internal Standard.

Methodological Considerations

-

Purity Determination (HPLC): While specific vendor protocols are proprietary, the purity of this compound is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A reference standard of known purity is used to generate a calibration curve, against which the peak area of the sample is compared to determine its purity.

-

Isotopic Enrichment Analysis: The isotopic enrichment is confirmed by mass spectrometry. The analysis involves comparing the ion intensities of the labeled compound (M+4) with any unlabeled (M) or partially labeled (M+1, M+2, M+3) species present in the sample.

-

Solubility Preparation: For aqueous stock solutions, it is recommended to aid dissolution by sonication.[8] Stock solutions should be prepared, aliquoted, and stored under the recommended conditions to prevent degradation from repeated freeze-thaw cycles.[1] For aqueous solutions intended for cell culture or in vivo use, sterile filtration through a 0.22 µm filter is advised.[1][11]

Disclaimer: This document is for research and informational purposes only and is not intended for diagnostic or therapeutic use.[2][4] Always refer to the Certificate of Analysis for lot-specific data.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Levomefolate-13C-d3 - Cayman Chemical [bioscience.co.uk]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Levomefolic Acid-13c, d3 - CD Bioparticles [cd-bioparticles.net]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Levomefolate calcium | Antifolate | TargetMol [targetmol.com]

- 9. L-Methylfolate | C20H25N7O6 | CID 135398561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Synthesis and Purification of Levomefolic Acid-¹³C,d₃ for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Levomefolic acid-¹³C,d₃, an isotopically labeled form of the active folate L-5-methyltetrahydrofolate (L-5-MTHF). This stable isotope-labeled compound is a critical tool in metabolic tracing studies, pharmacokinetic research, and as an internal standard for quantitative bioanalysis. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the relevant metabolic pathway and experimental workflows.

Introduction

Levomefolic acid, the naturally occurring and biologically active form of folate, plays a pivotal role in one-carbon metabolism.[1] This metabolic network is fundamental for the synthesis of nucleotides (purines and thymidylate), the methylation of DNA, RNA, proteins, and lipids, and the metabolism of amino acids.[1][2] The isotopically labeled analog, Levomefolic acid-¹³C,d₃, incorporates one carbon-13 atom and three deuterium (B1214612) atoms in the methyl group. This labeling provides a distinct mass shift, enabling its differentiation from endogenous levomefolic acid in biological samples when using mass spectrometry-based analytical methods.

Key Specifications of Levomefolic Acid-¹³C,d₃:

| Parameter | Value |

| Chemical Formula | C₁₉[¹³C]H₂₂D₃N₇O₆ |

| Molecular Weight | ~463.47 g/mol |

| CAS Number | 1356019-94-7 |

| Purity (typical) | ≥95% |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) |

Metabolic Significance of Levomefolic Acid

Levomefolic acid is the primary circulatory form of folate and the only form that can cross the blood-brain barrier.[3] It acts as a methyl donor in the remethylation of homocysteine to methionine, a reaction catalyzed by methionine synthase. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions.[4]

Below is a diagram illustrating the central role of Levomefolic acid in the one-carbon metabolism pathway.

References

Navigating the Stability and Isotopic Integrity of Levomefolic Acid-13C,d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling and stability of Levomefolic acid-13C,d3, a critical tool in pharmaceutical research and development. This document delves into the core principles of its stability under various conditions, detailed experimental protocols for its assessment, and the metabolic pathways in which it participates. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through detailed diagrams.

Introduction to this compound

Levomefolic acid, the biologically active form of folate (Vitamin B9), plays a pivotal role in one-carbon metabolism. Its isotopically labeled counterpart, this compound, incorporates one carbon-13 atom and three deuterium (B1214612) atoms. This labeling provides a distinct mass shift, enabling its use as an internal standard for the accurate quantification of endogenous levomefolic acid in biological matrices by mass spectrometry. Furthermore, it serves as a tracer to elucidate the pharmacokinetics and metabolism of levomefolic acid in vivo. The stability and isotopic purity of this labeled compound are paramount to ensure the accuracy and reliability of experimental results.

Isotopic Labeling and Purity

This compound is synthesized to have a high degree of isotopic enrichment, ensuring minimal interference from naturally occurring isotopes. The purity of the compound is a critical parameter, encompassing both chemical and isotopic purity.

Table 1: Representative Specifications for this compound

| Parameter | Specification |

| Chemical Formula | C₁₉[¹³C]H₂₂D₃N₇O₆ |

| Molecular Weight | 463.5 g/mol |

| Isotopic Purity | ≥98% |

| Chemical Purity | ≥95% |

| Appearance | Solid |

Stability of this compound

The stability of this compound is a crucial factor for its storage and use in experimental settings. Stability studies are conducted under various conditions to determine the optimal storage and handling procedures.

Long-Term Storage Stability

Long-term stability studies are essential to define the shelf-life of the labeled compound.

Table 2: Recommended Long-Term Storage Conditions and Stability

| Storage Condition | Duration | Stability | Reference |

| -20°C | ≥ 4 years | Stable | [1] |

| -80°C (Stock Solution) | 6 months | Stable (protect from light) | [2] |

| -20°C (Stock Solution) | 1 month | Stable (protect from light) | [2] |

Forced Degradation Studies

Table 3: Forced Degradation Conditions for Levomefolic Acid

| Stress Condition | Reagent/Condition | Duration | Expected Degradation |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | Degradation observed |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | Degradation observed |

| Oxidative | 3% H₂O₂ | 24 hours | Significant degradation observed |

| Thermal | 60°C | 48 hours | Degradation observed |

| Photolytic | UV light (254 nm) | 24 hours | Minor degradation observed |

Note: The expected degradation is inferred from studies on unlabeled levomefolic acid and is intended as a general guideline. Specific degradation percentages for the labeled compound would require dedicated studies.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability and analysis of this compound.

Protocol for Forced Degradation Study

This protocol is adapted from methodologies used for unlabeled levomefolic acid and serves as a template for investigating the stability of this compound.[3][4]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (B78521) (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC-grade water, acetonitrile (B52724), and methanol (B129727)

-

Phosphate buffer

-

HPLC system with a C18 column and UV or MS detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water with a small amount of base).

-

Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep the mixture at room temperature for 24 hours. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at 60°C for 48 hours.

-

Photolytic Degradation: Expose an aliquot of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a validated stability-indicating HPLC method. The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed samples to that of the control sample.

Protocol for LC-MS/MS Analysis of Levomefolic Acid using this compound as an Internal Standard

Objective: To quantify the concentration of levomefolic acid in a biological matrix (e.g., plasma) using a stable isotope dilution method.

Materials:

-

Plasma samples

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

-

Precipitate proteins by adding 300 µL of cold acetonitrile.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte and internal standard using a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Quantification:

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the analyte in the sample by comparing this ratio to a standard curve prepared with known concentrations of levomefolic acid and a constant concentration of the internal standard.

-

Visualizations of Pathways and Workflows

One-Carbon Metabolism Pathway

Levomefolic acid is a central component of the one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides and for methylation reactions.

Caption: Simplified diagram of the one-carbon metabolism pathway.

Experimental Workflow for Isotopic Labeling and Analysis

The following diagram illustrates a typical workflow for a stable isotope labeling experiment using this compound.

Caption: General workflow for stable isotope labeling experiments.

Conclusion

This compound is a robust and reliable tool for quantitative and metabolic studies in pharmaceutical research. Understanding its stability profile and employing validated analytical methods are crucial for obtaining high-quality, reproducible data. This guide provides a foundational understanding and practical protocols to aid researchers in the effective use of this important isotopically labeled compound. Further studies to quantify the degradation of this compound under forced conditions would be beneficial to further refine its stability profile.

References

A Technical Guide to the Comparative Analysis of Labeled and Unlabeled Levomefolic Acid in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a cornerstone of one-carbon metabolism, playing a pivotal role in DNA synthesis, methylation, and neurotransmitter production.[1][2] Understanding its metabolic fate is crucial for nutritional science, drug development, and clinical research. The advent of stable isotope-labeled compounds, such as Levomefolic acid-13C,d3, has revolutionized our ability to trace and quantify the absorption, distribution, metabolism, and excretion (ADME) of this vital nutrient with high precision. This technical guide provides an in-depth comparison of the use of this compound versus its unlabeled counterpart in metabolic studies, detailing experimental protocols, data presentation, and the underlying biochemical pathways.

While this compound is most commonly employed as an internal standard for the accurate quantification of endogenous levomefolic acid, this guide will also explore its application as a metabolic tracer to differentiate exogenous from endogenous pools, enabling sophisticated pharmacokinetic and bioavailability studies.

Core Concepts: Labeled vs. Unlabeled Levomefolic Acid

The fundamental principle behind using stable isotope-labeled compounds like this compound is that they are chemically identical to their unlabeled counterparts but have a different mass. This mass difference allows them to be distinguished by mass spectrometry, enabling researchers to track the labeled molecule's journey through a biological system without altering the underlying physiological processes.

Unlabeled Levomefolic Acid represents the total pool of the compound within a biological system, comprising both endogenous and exogenously introduced amounts. Studies relying solely on unlabeled levomefolic acid can quantify overall changes in concentration but cannot distinguish between the fate of a newly administered dose and the pre-existing pool.

This compound is a synthetic version of levomefolic acid where one carbon atom is replaced with its heavier isotope, carbon-13, and three hydrogen atoms are replaced with deuterium. This labeling makes it an ideal tool for:

-

Internal Standard in Bioanalysis: By adding a known amount of this compound to a biological sample, it can be used to accurately quantify the concentration of unlabeled levomefolic acid. The labeled standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for variations in sample preparation and analysis.

-

Metabolic Tracer: When administered to a subject, this compound can be tracked independently of the endogenous levomefolic acid pool. This allows for precise determination of pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion of the administered dose.

Experimental Design: A Comparative Pharmacokinetic Study

A typical study designed to compare the metabolism of labeled and unlabeled levomefolic acid would involve the co-administration of both compounds to subjects, followed by the collection of biological samples (e.g., plasma, urine) over a defined time course. The concentrations of both the labeled and unlabeled forms are then quantified using a validated LC-MS/MS method.

Below is a generalized workflow for such a study:

Caption: A generalized workflow for a comparative pharmacokinetic study of labeled and unlabeled levomefolic acid.

Detailed Experimental Protocols

Sample Preparation for LC-MS/MS Analysis

Accurate quantification of levomefolic acid in biological matrices requires robust sample preparation to remove interfering substances and stabilize the analyte.

a) Protein Precipitation (for Plasma/Serum)

This is a rapid method for removing the bulk of proteins from the sample.

-

Materials:

-

Human plasma or serum

-

This compound internal standard solution

-

Acetonitrile (ACN) or Methanol (B129727), chilled

-

Centrifuge

-

-

Protocol:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add a known amount of this compound internal standard solution.

-

Add 300 µL of chilled ACN or methanol.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

-

b) Solid-Phase Extraction (SPE) (for Plasma/Serum and Urine)

SPE provides a cleaner sample extract compared to protein precipitation, which can improve assay sensitivity and reduce matrix effects.

-

Materials:

-

Human plasma, serum, or urine

-

This compound internal standard solution

-

SPE cartridges (e.g., mixed-mode anion exchange)

-

Conditioning, wash, and elution solvents

-

Vacuum manifold or positive pressure processor

-

-

Protocol:

-

Pre-treat the sample by adding the internal standard and diluting with an appropriate buffer.

-

Condition the SPE cartridge with methanol followed by equilibration with water or a specified buffer.

-

Load the pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analyte and internal standard with an appropriate elution solvent.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Method for Simultaneous Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of levomefolic acid and its isotopologues.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile |

| Gradient | A linear gradient from low to high organic phase over several minutes |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Unlabeled) | Q1: m/z 460.2 -> Q3: m/z 313.1 (example) |

| MRM Transition (Labeled) | Q1: m/z 464.2 -> Q3: m/z 317.1 (for 13C,d3) |

| Collision Energy | Optimized for each transition |

Data Presentation: Pharmacokinetic Parameters

The primary output of a comparative metabolic study is a set of pharmacokinetic parameters that describe the absorption, distribution, and elimination of both the labeled and unlabeled compounds. These data are best presented in a tabular format for clear comparison.

| Pharmacokinetic Parameter | Unlabeled Levomefolic Acid | This compound |

| Cmax (ng/mL) | Mean ± SD | Mean ± SD |

| Tmax (h) | Median (Range) | Median (Range) |

| AUC0-t (ng·h/mL) | Mean ± SD | Mean ± SD |

| AUC0-∞ (ng·h/mL) | Mean ± SD | Mean ± SD |

| t1/2 (h) | Mean ± SD | Mean ± SD |

| CL/F (L/h) | Mean ± SD | Mean ± SD |

| Vd/F (L) | Mean ± SD | Mean ± SD |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Elimination half-life.

-

CL/F: Apparent total clearance.

-

Vd/F: Apparent volume of distribution.

Studies have shown that levomefolic acid has comparable bioavailability to folic acid.[1][2] When comparing labeled and unlabeled levomefolic acid, it is expected that their pharmacokinetic profiles will be nearly identical, as the stable isotope labeling does not significantly alter the molecule's chemical properties or biological interactions.

Folate Metabolism and the One-Carbon Cycle

Levomefolic acid is a central player in the one-carbon metabolism pathway, which is essential for the synthesis of nucleotides (precursors of DNA and RNA) and for methylation reactions. The following diagram illustrates the key steps in this pathway.

Caption: The central role of levomefolic acid in the one-carbon metabolism pathway.

Conclusion

The use of this compound in metabolic studies offers unparalleled precision and insight. As an internal standard, it is indispensable for the accurate quantification of unlabeled levomefolic acid in complex biological matrices. As a metabolic tracer, it enables the detailed characterization of the pharmacokinetic profile of exogenous levomefolic acid, providing a clear distinction from the endogenous pool. While the primary application remains in bioanalysis, the principles and protocols outlined in this guide provide a robust framework for designing and executing comparative metabolic studies. Such studies are essential for advancing our understanding of folate metabolism in health and disease, and for the development of novel therapeutic and nutritional strategies.

References

The Pivotal Role of Levomefolic Acid-¹³C,d₃ in Illuminating One-Carbon Metabolism Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

One-carbon metabolism, a complex network of interconnected biochemical pathways, is fundamental to cellular function, supporting critical processes such as nucleotide synthesis, amino acid homeostasis, and methylation reactions. Dysregulation of these pathways is implicated in a range of pathologies, including cancer and neurological disorders. Stable isotope tracing, utilizing molecules such as Levomefolic acid-¹³C,d₃, has emerged as a powerful technique to dissect the intricate fluxes within this network. This technical guide provides a comprehensive overview of the application of Levomefolic acid-¹³C,d₃ in tracing one-carbon metabolism. It details experimental protocols for in vitro and in vivo studies, presents methods for quantitative data analysis, and offers visualizations of key metabolic pathways and experimental workflows to facilitate a deeper understanding of this critical research area.

Introduction to One-Carbon Metabolism and Stable Isotope Tracing

One-carbon metabolism comprises the folate and methionine cycles, which are responsible for the transfer of one-carbon units.[1][2][3] These pathways are crucial for the de novo synthesis of purines and thymidylate, the interconversion of serine and glycine, and the generation of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, proteins, and lipids.[3]

Levomefolic acid, also known as L-5-methyltetrahydrofolate (L-5-MTHF), is the most abundant and biologically active form of folate in human plasma.[4] Unlike synthetic folic acid, it does not require reduction by dihydrofolate reductase (DHFR) to enter the metabolic cycle.[3] The use of isotopically labeled Levomefolic acid, such as Levomefolic acid-¹³C,d₃, allows researchers to trace the fate of the folate molecule and its associated one-carbon unit through various metabolic pathways. By employing analytical techniques like mass spectrometry, the incorporation of the stable isotopes into downstream metabolites can be precisely quantified.[5] This approach, known as metabolic flux analysis, provides invaluable insights into the dynamic regulation of one-carbon metabolism in both healthy and diseased states.[2]

Experimental Design and Protocols

A well-designed experiment is critical for obtaining robust and interpretable data from stable isotope tracing studies. The following sections outline key considerations and detailed protocols for both in vitro and in vivo applications of Levomefolic acid-¹³C,d₃.

In Vitro Cell Culture Labeling

This protocol is designed for adherent cell lines but can be adapted for suspension cultures.

Materials:

-

Folate-free cell culture medium (e.g., RPMI 1640)

-

Dialyzed fetal bovine serum (dFBS)

-

Levomefolic acid-¹³C,d₃

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

Extraction solvent (e.g., 80% methanol in water), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

Protocol:

-

Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth throughout the experiment.

-

Adaptation to Folate-Free Medium: Two days prior to the experiment, switch the cells to folate-free medium supplemented with dFBS to deplete endogenous folate stores.

-

Tracer Introduction: On the day of the experiment, replace the medium with fresh folate-free medium containing a known concentration of Levomefolic acid-¹³C,d₃ (typically in the low micromolar range, but should be optimized for the specific cell line and experimental goals).

-

Incubation: Incubate the cells for a predetermined time to allow for the tracer to be taken up and metabolized. The incubation time should be sufficient to approach isotopic steady-state for the metabolites of interest.

-

Metabolite Quenching and Extraction:

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS to halt metabolic activity.

-

Add a small volume of ice-cold extraction solvent to the plate and scrape the cells.

-

Transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 15 minutes with occasional vortexing to ensure complete extraction.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Storage: The metabolite extracts can be stored at -80°C until analysis. For mass spectrometry analysis, it is recommended to dry the extracts under a stream of nitrogen or using a vacuum concentrator.

In Vivo Animal Studies

This protocol provides a general framework for in vivo tracing studies in animal models, such as mice.

Materials:

-

Levomefolic acid-¹³C,d₃ sterile solution for injection

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., 80% methanol in water), ice-cold

Protocol:

-

Tracer Administration: Administer a bolus of Levomefolic acid-¹³C,d₃ to the animal via an appropriate route (e.g., intravenous, intraperitoneal, or oral gavage). The dosage should be optimized based on the animal model and the specific research question.

-

Time Course: Collect tissues and biofluids at various time points after tracer administration to capture the dynamic changes in metabolite labeling.

-

Sample Collection:

-

Anesthetize the animal at the designated time point.

-

Collect blood via cardiac puncture or other appropriate method. Process to obtain plasma or serum.

-

Perfuse the animal with ice-cold saline to remove blood from the tissues.

-

Rapidly excise the tissues of interest and immediately freeze them in liquid nitrogen to quench metabolism.

-

-

Metabolite Extraction from Tissues:

-

Weigh the frozen tissue.

-

Homogenize the tissue in ice-cold extraction solvent.

-

Follow the extraction procedure as outlined for in vitro samples (steps 5e-5f).

-

-

Sample Storage: Store all samples at -80°C until analysis.

Analytical Methodology: LC-MS/MS for Labeled Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for quantifying the incorporation of stable isotopes into metabolites due to its high sensitivity and specificity.

Sample Preparation for LC-MS/MS

-

Reconstitute dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water) compatible with the LC method.

-

Centrifuge the reconstituted samples to pellet any insoluble material before transferring the supernatant to autosampler vials.

LC-MS/MS Parameters

The specific LC-MS/MS parameters will need to be optimized for the instrument being used and the specific metabolites of interest. Below are general guidelines.

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column or a HILIC column is typically used for the separation of polar metabolites.

-

Mobile Phases: Common mobile phases consist of water and acetonitrile (B52724) or methanol with a small amount of an acid modifier (e.g., 0.1% formic acid) to improve ionization.

-

Gradient: A gradient elution is typically employed to achieve optimal separation of a wide range of metabolites.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of folate and related metabolites.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is a highly sensitive and selective method for targeted quantification of known metabolites. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the unlabeled (endogenous) and labeled metabolites.

-

Table 1: Example MRM Transitions for Levomefolic Acid and Related Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Label |

| Levomefolic acid | 460.2 | 313.1 | Unlabeled |

| Levomefolic acid-¹³C,d₃ | 464.2 | 317.1 | ¹³C,d₃ |

| 5,10-Methenyl-THF | 456.1 | 309.1 | Unlabeled |

| 5,10-Methenyl-THF-¹³C | 457.1 | 310.1 | ¹³C |

| 10-Formyl-THF | 474.1 | 327.1 | Unlabeled |

| 10-Formyl-THF-¹³C | 475.1 | 328.1 | ¹³C |

| Serine | 106.1 | 60.1 | Unlabeled |

| Serine-¹³C | 107.1 | 61.1 | ¹³C |

| Glycine | 76.1 | 30.1 | Unlabeled |

| Glycine-¹³C | 77.1 | 31.1 | ¹³C |

| Methionine | 150.1 | 104.1 | Unlabeled |

| Methionine-¹³C | 151.1 | 105.1 | ¹³C |

| S-Adenosylmethionine (SAM) | 399.1 | 250.1 | Unlabeled |

| S-Adenosylmethionine (SAM)-¹³C | 400.1 | 251.1 | ¹³C |

| Adenosine Monophosphate (AMP) | 348.1 | 136.1 | Unlabeled |

| Adenosine Monophosphate (AMP)-¹³C₅ | 353.1 | 141.1 | ¹³C₅ |

| Guanosine Monophosphate (GMP) | 364.1 | 152.1 | Unlabeled |

| Guanosine Monophosphate (GMP)-¹³C₅ | 369.1 | 157.1 | ¹³C₅ |

Note: These are representative transitions and should be empirically optimized on the specific mass spectrometer being used.

Data Analysis and Interpretation

The primary output from an LC-MS/MS analysis in a stable isotope tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition).

Correction for Natural Isotope Abundance

It is crucial to correct the raw MID data for the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) to accurately determine the enrichment from the tracer. Several algorithms and software packages are available for this correction.

Quantitative Data Presentation

The corrected MIDs provide a quantitative measure of the contribution of the tracer to the synthesis of downstream metabolites. This data can be presented in tables to facilitate comparison between different experimental conditions.

Table 2: Hypothetical Mass Isotopomer Distribution Data in Cancer Cells

| Metabolite | Isotopologue | Control Cells (Fractional Abundance) | Treated Cells (Fractional Abundance) |

| Serine | M+0 | 0.40 | 0.60 |

| M+1 (from ¹³C) | 0.60 | 0.40 | |

| Glycine | M+0 | 0.55 | 0.75 |

| M+1 (from ¹³C) | 0.45 | 0.25 | |

| AMP | M+0 | 0.30 | 0.50 |

| M+1 | 0.25 | 0.20 | |

| M+2 | 0.20 | 0.15 | |

| M+3 | 0.15 | 0.10 | |

| M+4 | 0.07 | 0.03 | |

| M+5 (from ¹³C₅) | 0.03 | 0.02 | |

| GMP | M+0 | 0.35 | 0.55 |

| M+1 | 0.28 | 0.22 | |

| M+2 | 0.18 | 0.13 | |

| M+3 | 0.12 | 0.07 | |

| M+4 | 0.05 | 0.02 | |

| M+5 (from ¹³C₅) | 0.02 | 0.01 |

This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the experimental conditions.

Visualization of Pathways and Workflows

Visualizing the complex relationships within one-carbon metabolism and the experimental process is crucial for both understanding and communicating the research. The following diagrams were generated using the Graphviz DOT language.

Caption: Overview of the Folate and Methionine Cycles.

Caption: General Experimental Workflow for Stable Isotope Tracing.

Conclusion

Levomefolic acid-¹³C,d₃ serves as a powerful and biologically relevant tracer for elucidating the complex dynamics of one-carbon metabolism. Its use in conjunction with modern analytical platforms like LC-MS/MS provides researchers with a quantitative tool to probe the intricate metabolic reprogramming that occurs in various physiological and pathological states. The detailed protocols and data analysis frameworks presented in this guide offer a foundation for researchers to design and execute robust stable isotope tracing experiments, ultimately contributing to a deeper understanding of the critical role of one-carbon metabolism in health and disease and paving the way for the development of novel therapeutic strategies.

References

- 1. Evidence for incorporation of intact dietary pyrimidine (but not purine) nucleosides into hepatic RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Mass spectrometric method for detecting carbon 13 enrichment introduced by folate coenzymes in uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo folate kinetics during chronic supplementation of human subjects with deuterium-labeled folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13C enrichment of carbons 2 and 8 of purine by folate-dependent reactions after [13C]formate and [2-13C]glycine dosing in adult humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Levomefolic Acid-13C,d3: A Technical Guide for Cellular Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of isotopically labeled Levomefolic acid (L-methylfolate) in cellular models. By tracing the path of Levomefolic acid-13C,d3, researchers can gain critical insights into one-carbon metabolism, a fundamental process implicated in numerous diseases, including cancer and neurological disorders. This document provides a comprehensive overview of the experimental protocols, quantitative data analysis, and the intricate signaling pathways involved.

Introduction to Levomefolic Acid and One-Carbon Metabolism

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a crucial cofactor in one-carbon metabolism.[1] This intricate network of biochemical reactions is responsible for the transfer of one-carbon units, which are essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression and protein function.[1][2] Dysregulation of one-carbon metabolism is a hallmark of various pathologies, making the study of folate metabolism a key area of research.

Stable isotope tracing, using compounds like this compound, allows for the precise tracking of the molecule and its metabolites within the cell. This technique provides a dynamic view of metabolic pathways, enabling the quantification of flux through different routes and offering a deeper understanding of cellular physiology in both healthy and diseased states.

Cellular Uptake and Intracellular Conversion

The journey of this compound begins with its transport across the cell membrane. This process is primarily mediated by three types of transporters: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FRs). The expression and activity of these transporters can vary significantly between different cell types and disease states.

Once inside the cell, Levomefolic acid is typically polyglutamylated, a process that adds multiple glutamate (B1630785) residues to the molecule. This modification traps the folate within the cell and increases its affinity for folate-dependent enzymes. The polyglutamated forms are the predominant active cofactors in the cell.

Core Signaling Pathways: Folate and Methionine Cycles

This compound plays a central role in two interconnected pathways: the folate cycle and the methionine cycle. The labeled carbon and deuterium (B1214612) atoms allow for the tracing of its contribution to these cycles.

The Folate Cycle

The primary role of the folate cycle is to provide one-carbon units for the synthesis of purines and thymidylate, which are essential for DNA replication and repair. The cycle involves a series of enzymatic conversions of different folate forms.

The Methionine Cycle

The methionine cycle is crucial for the regeneration of methionine and the production of S-adenosylmethionine (SAM), the universal methyl donor for methylation reactions. Levomefolic acid donates its methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase.

Experimental Protocols

A successful stable isotope tracing study requires meticulous planning and execution. The following provides a general framework for investigating the metabolic fate of this compound in cellular models.

Experimental Workflow

The overall workflow involves several key stages, from cell culture to data analysis and interpretation.

Detailed Methodologies

Cell Culture and Isotope Labeling:

-

Cell Line Selection: Choose a cell line relevant to the research question (e.g., cancer cell lines such as HeLa or MCF-7, or normal cell lines like HEK293).

-

Culture Conditions: Maintain cells in a standard growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Labeling Medium Preparation: Prepare a folate-free version of the growth medium. Supplement with dialyzed FBS to minimize the presence of unlabeled folates. Add this compound to the desired final concentration (typically in the nanomolar range).

-

Labeling: When cells reach the desired confluency, replace the standard medium with the labeling medium and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.

Metabolite Extraction:

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the lysate.

-

Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.

-

Supernatant Collection: Collect the supernatant containing the metabolites and store at -80°C until analysis.

LC-MS/MS Analysis:

-

Chromatography: Use a liquid chromatography (LC) system with a suitable column (e.g., a HILIC or reversed-phase C18 column) to separate the metabolites.

-

Mass Spectrometry: Couple the LC system to a tandem mass spectrometer (MS/MS) to detect and quantify the metabolites and their isotopologues. Use selective reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted analysis of folate pathway intermediates.

-

Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

Quantitative Data Presentation

The analysis of LC-MS/MS data allows for the determination of the mass isotopomer distribution (MID) for various metabolites. The MID reveals the fractional abundance of each isotopologue (a molecule with a specific number of heavy isotopes). This data provides quantitative insights into the contribution of this compound to different metabolic pathways.

Table 1: Hypothetical Mass Isotopomer Distribution (MID) of Key Metabolites after Labeling with Levomefolic acid-¹³C₅

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Serine | 75.3 | 5.1 | 12.5 | 5.9 | 0.8 | 0.4 |

| Glycine | 80.1 | 8.2 | 9.8 | 1.9 | - | - |

| Methionine | 65.2 | 10.5 | 13.8 | 4.1 | 3.2 | 3.2 |

| ATP | 55.9 | 15.7 | 12.3 | 8.6 | 5.4 | 2.1 |

| GTP | 60.4 | 13.2 | 11.8 | 7.9 | 4.5 | 2.2 |

This table presents a hypothetical mass isotopomer distribution (MID) for several key metabolites involved in one-carbon metabolism, based on typical results from ¹³C-tracer experiments. The different isotopologues (M+n) represent the incorporation of one or more ¹³C atoms from the tracer. This data is for illustrative purposes and is adapted from a technical guide by a chemical supplier.

Table 2: Intracellular Concentrations of Folate Metabolites in a Lymphoblastoid Cell Line

| Metabolite | Concentration (ng/mg protein) |

| 5-Methyl-THF | 0.006 - 0.471 |

| Folic Acid | 0.010 - 0.205 |

| Homocysteine | 0.921 - 1.422 |

This table shows the concentration range of key metabolites measured in lymphoblastoid cell lines, providing an example of the quantitative data that can be obtained from such studies.[3]

Conclusion

The use of stable isotope-labeled this compound in cellular models is a powerful technique for dissecting the complexities of one-carbon metabolism. The detailed protocols and data analysis workflows presented in this guide provide a framework for researchers to investigate the metabolic fate of this essential nutrient. By understanding how cells utilize levomefolic acid, scientists can uncover novel therapeutic targets and develop new strategies for the treatment of a wide range of diseases.

References

Pharmacokinetic Profile of Levomefolic Acid-13C,d3 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is a critical component in one-carbon metabolism, essential for DNA synthesis, repair, and methylation. Stable isotope-labeled versions of levomefolic acid, such as Levomefolic acid-13C,d3, are invaluable tools in preclinical research. They serve as tracers to elucidate the pharmacokinetic (PK) and metabolic pathways of folates without altering their fundamental biochemical behavior. This technical guide provides an in-depth overview of the preclinical pharmacokinetic profile of levomefolic acid, drawing upon data from studies of structurally similar stable isotope-labeled and unlabeled levomefolic acid in rodent models. The methodologies and data presented herein offer a robust framework for designing and interpreting preclinical studies involving labeled folates.

Core Concepts in Preclinical Pharmacokinetics of Folates

The preclinical evaluation of levomefolic acid pharmacokinetics involves the administration of the compound to animal models, typically rodents, to characterize its absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled compounds like this compound allows for the differentiation of the administered dose from endogenous folate pools, enabling precise quantification and kinetic modeling.

One-Carbon Metabolism Signaling Pathway

The following diagram illustrates the central role of levomefolic acid (5-MTHF) in the one-carbon metabolism pathway.

Experimental Protocols

A well-designed experimental protocol is fundamental to obtaining reliable preclinical pharmacokinetic data. The following outlines a typical workflow for assessing the pharmacokinetic profile of a stable isotope-labeled folate compound in a rat model.

Experimental Workflow

Detailed Methodology

1. Animal Model:

-

Species: Sprague-Dawley rats are commonly used.

-

Health Status: Healthy, male rats, typically 50-60 days old.

-

Acclimatization: Animals are acclimatized for at least one week prior to the study under controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.

2. Dosing:

-

Test Article: this compound dissolved in a suitable vehicle (e.g., water or a buffered solution).

-

Route of Administration: Oral gavage is common for assessing oral bioavailability, while intravenous (IV) administration is used to determine clearance and volume of distribution.

-

Dose Level: A representative dose, for example, 70 µg/kg of levomefolic acid equivalents, is administered.[1]

-

Fasting: Animals are fasted overnight prior to dosing to minimize food-drug interactions.[2]

3. Sample Collection:

-

Blood Sampling: Blood samples (approximately 0.25 mL) are collected at multiple time points post-dose. Typical time points for oral administration include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[2]

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA.

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., at 4°C) and immediately frozen at -80°C until analysis.[2]

4. Bioanalytical Method:

-

Instrumentation: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying labeled and unlabeled folates in plasma.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., acetonitrile), followed by solid-phase extraction (SPE) for cleanup and concentration.

-

Internal Standard: A different stable isotope-labeled folate, such as 13C5-5-methyltetrahydrofolate, is used as an internal standard to ensure accuracy and precision.[3]

-

Chromatography: Reversed-phase chromatography is commonly employed to separate the analytes.

-

Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect the parent and daughter ions of both the analyte and the internal standard.

5. Pharmacokinetic Analysis:

-

Software: Standard pharmacokinetic software (e.g., Phoenix WinNonlin) is used to perform non-compartmental analysis.

-

Parameters: The key pharmacokinetic parameters calculated include:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): A measure of total drug exposure over time.

-

t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit of time (for IV administration).

-

Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body (for IV administration).

-

Quantitative Data Presentation

Table 1: Pharmacokinetic Parameters of (6S)5-MTHF in Sprague-Dawley Rats Following a Single Oral Administration of 70 µg/kg (6S)5-MTHF Equivalents [1]

| Folate Form Administered | Cmax (ng/mL) | tmax (h) | AUC0-8h (ng/mL·h) |

| Quatrefolic® ((6S)5-MTHF glucosamine (B1671600) salt) | 879.6 ± 330.3 | ~1.0 | 1123.9 |

| (6S)5-MTHF Calcium Salt | 486.8 ± 184.1 | ~1.0 | 997.6 |

| Folic Acid | 281.5 ± 135.7 | ~1.0 | 114.7 |

Data are presented as mean ± standard deviation where available.

This data demonstrates that the glucosamine salt of levomefolic acid (Quatrefolic®) resulted in a significantly higher plasma concentration (Cmax) and overall exposure (AUC) compared to both the calcium salt and folic acid, suggesting enhanced oral bioavailability.[1] The time to reach the maximum concentration (tmax) was similar for all three forms.[1]

Conclusion

The use of stable isotope-labeled this compound in conjunction with robust experimental designs and sensitive bioanalytical methods is essential for accurately characterizing the pharmacokinetic profile of this vital nutrient in preclinical models. While direct PK data for this specific labeled compound as a therapeutic agent is limited, the available data on closely related folate forms in rats provides a strong foundation for future research. The methodologies and comparative data presented in this guide are intended to assist researchers in the design and interpretation of their preclinical studies, ultimately facilitating the translation of these findings to clinical applications.

References

A Technical Guide to the Bioavailability and Absorption of Levomefolic Acid-13C,d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomefolic acid, the biologically active form of folate (Vitamin B9), is crucial for numerous physiological processes, including DNA synthesis, repair, and methylation. Its synthetic, isotopically labeled counterpart, Levomefolic acid-13C,d3, serves as an invaluable tool in clinical and research settings. The incorporation of stable isotopes (one carbon-13 and three deuterium (B1214612) atoms) allows for its use as an internal standard in quantitative analyses and as a tracer in metabolic studies, enabling precise tracking of its metabolic fate. This technical guide provides a comprehensive overview of the bioavailability and absorption characteristics of Levomefolic acid, with a focus on its isotopically labeled form, this compound. While specific pharmacokinetic data for the labeled variant is not extensively available, the principles of stable isotope labeling suggest that its biological behavior closely mimics that of the endogenous, unlabeled compound.

Bioavailability and Pharmacokinetics

Stable isotope-labeled compounds are designed to be metabolically indistinguishable from their unlabeled counterparts. Therefore, the bioavailability and pharmacokinetic profile of this compound is considered equivalent to that of unlabeled levomefolic acid.

Levomefolic acid is the primary form of folate found in circulation and is readily taken up by cells.[1] Unlike folic acid, a synthetic precursor, levomefolic acid does not require enzymatic reduction to become metabolically active, which contributes to its high bioavailability.[2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for levomefolic acid, which can be considered representative for this compound.

Table 1: Pharmacokinetic Parameters of Levomefolic Acid in Healthy Adults

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Maximum Concentration) | 1-3 hours | Single oral dose | [1] |

| Cmax (Maximum Concentration) | 39.4 nmol/L | Single oral dose of 906 nmol | [1] |

| Elimination Half-life | Approximately 3 hours | Following 5mg daily oral dose for 7 days | [1] |

Table 2: Comparative Bioavailability of a Glucosamine (B1671600) Salt of (6S)5-MTHF vs. Calcium Salt and Folic Acid in Rats

| Treatment Group | Cmax (ng/mL) | AUC (ng/mL*h) |

| (6S)5-MTHF Glucosamine Salt (Quatrefolic®) | 879.6 ± 330.3 | 1123.9 |

| (6S)5-MTHF Calcium Salt | 486.8 ± 184.1 | 997.6 |

| Folic Acid | 281.5 ± 135.7 | 114.7 |

This study in rats demonstrated the enhanced oral bioavailability of a novel glucosamine salt of levomefolic acid compared to its calcium salt and folic acid.[3]

Absorption Characteristics

The absorption of levomefolic acid from the gastrointestinal tract is a well-characterized process primarily occurring in the proximal small intestine.[1]

Mechanisms of Absorption:

-

Proton-Coupled Folate Transporter (PCFT): This is the primary active transport mechanism for levomefolic acid. The PCFT is a high-affinity transporter that is most active in the acidic microenvironment of the duodenum and upper jejunum.

-

Passive Diffusion: At higher concentrations, levomefolic acid can also be absorbed via passive diffusion along the entire length of the small intestine.[1]

Experimental Protocols

The following section outlines a general methodology for a clinical study designed to assess the bioavailability of this compound. This protocol is based on established methods for studying folate bioavailability using stable isotope tracers.

Study Design: A Randomized, Crossover Bioavailability Study

Objective: To determine the pharmacokinetic profile and relative bioavailability of a single oral dose of this compound in healthy adult subjects.

1. Subject Recruitment:

-

Enroll a cohort of healthy adult volunteers (n=10-20).

-

Inclusion Criteria: Healthy males and non-pregnant, non-lactating females, aged 18-50 years, with a body mass index (BMI) between 18.5 and 29.9 kg/m ².

-

Exclusion Criteria: History of gastrointestinal disorders, use of medications known to interfere with folate metabolism, and consumption of folate-fortified foods or supplements for a specified period before and during the study.

2. Study Protocol:

-

Folate Saturation: Administer a daily oral dose of unlabeled folic acid (e.g., 1-2 mg) for one week prior to the study to saturate tissue stores and minimize the impact of endogenous folate on the measurements.

-

Washout Period: A washout period of at least 48 hours should follow the saturation phase.

-

Dosing: Following an overnight fast, subjects will receive a single oral dose of a precisely known amount of this compound dissolved in water.

-

Blood Sampling: Collect serial blood samples at baseline (pre-dose) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

-

Sample Processing: Plasma should be immediately separated by centrifugation and stored at -80°C until analysis.

3. Analytical Method: LC-MS/MS Quantification

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Perform protein precipitation using an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

The supernatant is then typically purified using solid-phase extraction (SPE) to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of labeled (this compound) and unlabeled levomefolic acid in plasma samples.

-

The use of a different isotopically labeled internal standard (e.g., Levomefolic acid-13C5) is recommended for accurate quantification.

-

-

Data Analysis:

-

Construct plasma concentration-time curves for this compound.

-

Calculate key pharmacokinetic parameters: Cmax, Tmax, and the area under the curve (AUC).

-

Visualizations

Metabolic Pathway of Levomefolic Acid

Caption: Metabolic pathway of orally administered this compound.

Experimental Workflow for a Bioavailability Study

Caption: Workflow for a clinical bioavailability study of this compound.

References

An In-depth Technical Guide to the Cellular Mechanism of Action of Levomefolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomefolic acid, the biologically active form of vitamin B9, is a pivotal molecule in cellular metabolism. It serves as a primary methyl group donor in a series of interconnected biochemical pathways collectively known as one-carbon metabolism. This guide provides a comprehensive technical overview of the mechanism of action of levomefolic acid at the cellular level. It details its critical role in the synthesis of nucleotides and amino acids, the regulation of homocysteine, and the epigenetic control of gene expression through DNA methylation. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of folate metabolism, and presents visual representations of the core biochemical pathways.

Introduction

Folate is an essential nutrient required for numerous physiological processes. While folic acid is the synthetic form commonly found in supplements and fortified foods, it is biologically inactive and must be metabolized to its active form, levomefolic acid ((6S)-5-methyltetrahydrofolate or 5-MTHF). Levomefolic acid is the predominant form of folate in human plasma, accounting for approximately 98% of circulating folates[1][2][3]. Unlike folic acid, levomefolic acid can directly participate in cellular reactions, bypassing the enzymatic reduction steps required for folic acid activation. This direct bioavailability makes it a crucial area of study for understanding cellular function and for the development of therapeutic interventions.

This guide will delve into the core mechanisms by which levomefolic acid exerts its effects on cellular processes, with a focus on its interactions with key enzymes and its central role in the one-carbon metabolism pathway.

The Central Role of Levomefolic Acid in One-Carbon Metabolism

One-carbon metabolism comprises a network of biochemical reactions that involve the transfer of one-carbon units. These reactions are fundamental for the synthesis of essential biomolecules and for the regulation of cellular processes. Levomefolic acid is a key player in this network, acting as a donor of a methyl group.

The primary function of levomefolic acid is to donate its methyl group to homocysteine in a reaction that forms methionine. This reaction is catalyzed by the vitamin B12-dependent enzyme, methionine synthase (MS)[1][2][4]. The regeneration of methionine is critical for two main reasons:

-

Protein Synthesis: Methionine is an essential amino acid required for the synthesis of proteins.

-

S-Adenosylmethionine (SAM) Production: Methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions[1][2].

These SAM-dependent methylation reactions are vital for the proper functioning of the cell and include:

-

DNA Methylation: The epigenetic regulation of gene expression.

-

RNA Methylation: The processing and function of RNA molecules.

-

Protein Methylation: The post-translational modification of proteins, affecting their function and stability.

-

Neurotransmitter Synthesis: The production of key neurotransmitters such as dopamine, serotonin, and norepinephrine[1][2][3].

-

Phospholipid Synthesis: The formation of cell membranes.

By facilitating the conversion of homocysteine to methionine, levomefolic acid plays an indirect but crucial role in maintaining the cellular methylation potential. Elevated levels of homocysteine are associated with an increased risk of cardiovascular disease[4].

Following the donation of its methyl group, levomefolic acid is converted to tetrahydrofolate (THF). THF is a versatile carrier of one-carbon units and can be subsequently converted into other folate derivatives, such as 5,10-methylenetetrahydrofolate, which are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA[5][6][7].

Signaling Pathway: One-Carbon Metabolism

The following diagram illustrates the central role of levomefolic acid in the one-carbon metabolism pathway.

Key Enzymes in Levomefolic Acid Metabolism

Several key enzymes regulate the availability and function of levomefolic acid. Understanding their kinetics and regulation is crucial for comprehending the overall mechanism of action.

Dihydrofolate Reductase (DHFR)

DHFR is responsible for the reduction of folic acid to dihydrofolate (DHF) and subsequently to tetrahydrofolate (THF)[5][8]. This two-step reduction is essential for the activation of synthetic folic acid. Levomefolic acid, being the already reduced and methylated form, bypasses the need for DHFR activity. This is particularly relevant in individuals with reduced DHFR activity or those taking medications that inhibit DHFR, such as methotrexate.

Methylenetetrahydrofolate Reductase (MTHFR)

MTHFR is a critical enzyme in the folate pathway that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to levomefolic acid (5-methyl-THF)[5][9]. This reaction is a key regulatory point in one-carbon metabolism, as it directs folate metabolites towards the methionine cycle for methylation reactions.

Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity. The most common polymorphism, C677T, results in a thermolabile enzyme with decreased activity[9]. Individuals with this polymorphism may have a reduced capacity to produce levomefolic acid, leading to elevated homocysteine levels and an altered methylation profile. Supplementation with levomefolic acid can bypass this enzymatic step and may be more effective than folic acid in individuals with MTHFR polymorphisms[10].

Methionine Synthase (MS)

As previously mentioned, methionine synthase is a vitamin B12-dependent enzyme that catalyzes the transfer of a methyl group from levomefolic acid to homocysteine, yielding methionine and THF[1][2]. This is the primary reaction in which levomefolic acid participates directly. The activity of MS is crucial for maintaining adequate levels of methionine and for preventing the accumulation of homocysteine.

Serine Hydroxymethyltransferase (SHMT)

SHMT catalyzes the reversible conversion of serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate[10][11]. This reaction is a major source of one-carbon units for the folate pool. The 5,10-methylenetetrahydrofolate produced can then be used for thymidylate synthesis or be reduced by MTHFR to form levomefolic acid.

Quantitative Data on Enzyme Kinetics

The following table summarizes available kinetic parameters for key enzymes involved in levomefolic acid metabolism. It is important to note that kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and substrate concentrations.

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| Dihydrofolate Reductase (DHFR) | Dihydrofolate (DHF) | 1.6 ± 0.4 | 1.6 ± 0.1 | M. tuberculosis | [12] |

| Folic Acid | 1.8 | - | Rat Liver | [5] | |

| NADPH | < 1 | - | M. tuberculosis | [12] | |

| Serine Hydroxymethyltransferase (SHMT) | L-serine | 260 ± 40 | 1.09 ± 0.05 | P. vivax | [4] |

| Tetrahydrofolate (THF) | 110 ± 10 | 1.09 ± 0.05 | P. vivax | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular function of levomefolic acid.

MTHFR Enzyme Activity Assay

This protocol describes the measurement of MTHFR activity in cell lysates by quantifying the production of 5-methyltetrahydrofolate (levomefolic acid) using high-performance liquid chromatography (HPLC).

Materials:

-

Cultured cells (e.g., fibroblasts, lymphoblasts)

-

Phosphate-buffered saline (PBS), ice-cold

-

Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.2, containing protease inhibitors)

-

Bradford assay reagent and bovine serum albumin (BSA) standards

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 6.6)

-

Flavin adenine (B156593) dinucleotide (FAD)

-

Nicotinamide adenine dinucleotide phosphate (NADPH)

-

5,10-methylenetetrahydrofolate (substrate)

-

Stopping solution (e.g., 10% perchloric acid)

-

HPLC system with a C18 column and fluorescence detector

Procedure:

-

Cell Lysate Preparation: a. Harvest cultured cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. e. Collect the supernatant (cytosolic extract) and keep it on ice.

-

Protein Quantification: a. Determine the protein concentration of the cytosolic extract using the Bradford assay with BSA as a standard.

-

Enzymatic Reaction: a. Prepare a reaction mixture containing reaction buffer, FAD, and NADPH. b. Pre-warm the reaction mixture to 37°C. c. Initiate the reaction by adding the cell lysate and 5,10-methylenetetrahydrofolate. d. Incubate at 37°C for a defined period (e.g., 20 minutes). e. Terminate the reaction by adding an equal volume of stopping solution.

-

Sample Processing for HPLC: a. Vortex the terminated reaction mixture and incubate on ice for 10 minutes. b. Centrifuge at high speed to pellet the precipitated protein. c. Filter the supernatant through a 0.22 µm filter into an HPLC vial.

-

HPLC Analysis: a. Inject the sample into the HPLC system. b. Separate the folate derivatives on a C18 column using an appropriate mobile phase gradient. c. Detect 5-methyltetrahydrofolate using a fluorescence detector (excitation ~290 nm, emission ~360 nm). d. Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve of known concentrations.

Calculation of Enzyme Activity: MTHFR activity is typically expressed as nanomoles of product formed per minute per milligram of protein (nmol/min/mg).

Experimental Workflow: MTHFR Activity Assay

Quantification of Levomefolic Acid in Plasma by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of levomefolic acid in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Human plasma samples

-

Ascorbic acid solution (as an antioxidant)

-

Internal standard (e.g., ¹³C₅-labeled levomefolic acid)

-

Protein precipitation reagent (e.g., methanol)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 or HILIC analytical column

Procedure:

-

Sample Preparation: a. To a plasma sample, add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation. b. Add the internal standard solution. c. Precipitate proteins by adding a cold organic solvent (e.g., methanol). d. Vortex and centrifuge to pellet the precipitated proteins. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: a. Inject the reconstituted sample into the LC-MS/MS system. b. Separate the analytes using a suitable analytical column and mobile phase gradient. c. Detect and quantify levomefolic acid and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Data Analysis: a. Construct a calibration curve using known concentrations of levomefolic acid. b. Determine the concentration of levomefolic acid in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

DNA Methylation Analysis by Bisulfite Sequencing

This protocol provides a general workflow for analyzing DNA methylation patterns, which can be influenced by the availability of SAM derived from the levomefolic acid-dependent methionine cycle.

Materials:

-

Genomic DNA

-

Bisulfite conversion kit

-

PCR primers specific for the target region

-

Taq polymerase

-

DNA sequencing platform

Procedure:

-

Bisulfite Conversion: a. Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

-

PCR Amplification: a. Amplify the bisulfite-converted DNA using PCR with primers specific for the genomic region of interest. During PCR, uracils are replaced by thymines.

-

DNA Sequencing: a. Sequence the PCR products.

-

Data Analysis: a. Align the sequencing reads to the reference genome. b. Compare the sequence of the bisulfite-treated DNA to the original untreated sequence. c. Cytosines that remain as cytosines in the sequence were methylated, while those that are read as thymines were unmethylated.

Conclusion

Levomefolic acid is a cornerstone of cellular metabolism, playing an indispensable role in the synthesis of genetic material, amino acid homeostasis, and the epigenetic regulation of gene expression. Its direct bioavailability and ability to bypass key enzymatic steps in folic acid metabolism make it a subject of intense research and a valuable tool in clinical practice. A thorough understanding of its mechanism of action, the kinetics of the enzymes involved, and the methodologies to study its function is essential for researchers, scientists, and drug development professionals seeking to unravel the complexities of cellular function and to develop novel therapeutic strategies for a range of human diseases. This guide provides a foundational resource to aid in these endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. assaygenie.com [assaygenie.com]

- 3. Serine hydroxymethyltransferase isoforms are differentially inhibited by leucovorin: characterization and comparison of recombinant zebrafish serine hydroxymethyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Single-molecule and transient kinetics investigation of the interaction of dihydrofolate reductase with NADPH and dihydrofolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bevital.no [bevital.no]

- 9. grantome.com [grantome.com]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]

- 12. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Stable Isotope-Labeled Levomefolic Acid (¹³C,d₃-L-MTHF) in Advancing Folate Deficiency Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate, an essential B-vitamin, is critical for a myriad of physiological processes, including DNA synthesis, repair, and methylation. Its biologically active form, levomefolic acid (L-5-methyltetrahydrofolate or L-5-MTHF), plays a pivotal role as a methyl group donor in the one-carbon metabolism pathway.[1][2] Folate deficiency is implicated in a range of pathologies, from neural tube defects to cardiovascular disease and neuropsychiatric disorders.[3][4] The study of folate metabolism and the diagnosis of deficiency-related disorders have been significantly advanced by the use of stable isotope-labeled compounds. This technical guide focuses on the application of Levomefolic acid-¹³C,d₃ (¹³C,d₃-L-MTHF), a heavy-labeled analog of the active folate vitamer, as a powerful tool for investigating the intricacies of folate deficiency. Its use as an internal standard in mass spectrometry-based assays allows for precise quantification of endogenous levomefolate levels, enabling more accurate pharmacokinetic studies and a deeper understanding of folate's metabolic fate.[5][6][7]

Folate Metabolism and the Central Role of Levomefolic Acid

The folate metabolic pathway is a complex network of enzymatic reactions crucial for cellular function. Dietary folates and synthetic folic acid are converted to tetrahydrofolate (THF), which then enters a series of one-carbon transfer reactions. A key enzyme in this pathway is methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to levomefolic acid (L-5-MTHF).[8][9][10] L-5-MTHF is the predominant form of folate in circulation and the only form that can cross the blood-brain barrier.[1] It donates its methyl group to homocysteine in a vitamin B12-dependent reaction catalyzed by methionine synthase, forming methionine and regenerating THF.[5][8][9] Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation.[9]

Genetic polymorphisms in the MTHFR gene can lead to reduced enzyme activity, impairing the production of L-5-MTHF and potentially leading to a state of functional folate deficiency, even with adequate folate intake.[4][11] Such conditions can result in elevated homocysteine levels, a known risk factor for cardiovascular disease.[4]

Signaling Pathways and Metabolic Interconnections